trans-2,3,4-Trimethoxycinnamic acid

Description

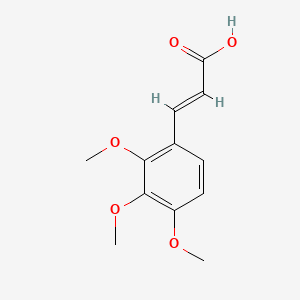

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPDNLIHHFGEC-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33130-03-9 | |

| Record name | trans-2,3,4-Trimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,3,4-trimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of trans-2,3,4-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of trans-2,3,4-Trimethoxycinnamic acid. This phenylpropanoid, found in the bark of Cinnamomum cassia, is of growing interest to the scientific community for its potential biological activities. This document outlines a representative isolation protocol, including extraction, fractionation, and purification, supported by quantitative data and detailed experimental procedures. Furthermore, this guide includes mandatory visualizations of the experimental workflow to aid in the practical application of the described methods.

Natural Sources

The primary documented natural source of this compound is the bark of Chinese cinnamon (Cinnamomum cassia)[1]. While other species of the Cinnamomum genus are rich in various phenylpropanoids, C. cassia is specifically cited as containing the 2,3,4-trimethoxy substituted isomer. The concentration of this compound in the bark is relatively low compared to major constituents like cinnamaldehyde, necessitating a multi-step purification process for its isolation.

Proposed Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound from Cinnamomum cassia is not extensively documented in publicly available literature, a representative and plausible experimental workflow has been developed based on established methods for the separation of phenylpropanoids from plant matrices. This protocol is designed to be a practical guide for researchers aiming to isolate this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the proposed isolation protocol, starting from 1 kg of dried Cinnamomum cassia bark powder. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.

| Parameter | Value | Notes |

| Starting Material | 1 kg of dried Cinnamomum cassia bark powder | Sourced from a reputable supplier, authenticated botanically. |

| Crude Methanolic Extract Yield | 100 - 150 g | Extraction with 95% methanol (B129727). |

| Acidic Ethyl Acetate (B1210297) Fraction Yield | 5 - 10 g | After liquid-liquid partitioning. |

| Column Chromatography Fraction Yield | 500 - 1000 mg | Elution with a hexane-ethyl acetate gradient. |

| Final Yield of Pure Compound | 50 - 100 mg | After preparative HPLC purification. |

| Purity of Final Compound | >98% | As determined by analytical HPLC. |

Detailed Experimental Protocol

-

Maceration: A sample of 1 kg of finely powdered, dried bark of Cinnamomum cassia is macerated with 5 L of 95% methanol at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The maceration process is repeated twice more with fresh solvent. The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude methanolic extract.

-

Acidification and Extraction: The crude methanolic extract is suspended in 500 mL of distilled water and acidified to pH 2-3 with 2M HCl. The acidified solution is then partitioned three times with an equal volume of ethyl acetate in a separatory funnel.

-

Separation of Acidic Fraction: The aqueous layer is discarded, and the combined ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the acidic ethyl acetate fraction.

-

Stationary and Mobile Phase: The dried acidic ethyl acetate fraction is adsorbed onto silica (B1680970) gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of hexane (B92381) and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions of 50 mL each are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3) and visualized under UV light (254 nm). Fractions showing a spot corresponding to the expected Rf value of this compound are combined and concentrated.

-

Instrumentation: The semi-purified fraction from column chromatography is subjected to preparative HPLC for final purification. A C18 column (e.g., 250 x 20 mm, 10 µm) is used.

-

Mobile Phase and Elution: The mobile phase consists of a mixture of methanol and 0.1% formic acid in water. A gradient elution is employed, starting with 40% methanol and increasing to 70% methanol over 30 minutes.

-

Detection and Collection: The eluent is monitored at 280 nm. The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

The purity of the isolated compound is determined by analytical HPLC using a C18 column and a mobile phase of methanol and water with 0.1% formic acid.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the isolation of this compound.

Spectroscopic Data

The structural elucidation of the isolated compound should be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

The following is the reported ¹H NMR spectral data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d, J=16.0 Hz | 1H | H-β (vinylic) |

| 7.15 | d, J=8.5 Hz | 1H | H-6 |

| 6.70 | d, J=8.5 Hz | 1H | H-5 |

| 6.45 | d, J=16.0 Hz | 1H | H-α (vinylic) |

| 3.90 | s | 3H | OCH₃ |

| 3.88 | s | 3H | OCH₃ |

| 3.85 | s | 3H | OCH₃ |

Note: The specific positions of the methoxy (B1213986) groups on the aromatic ring would be confirmed by 2D NMR experiments (e.g., HMBC, NOESY).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

While a specific published spectrum for this compound was not found, the expected chemical shifts based on its structure and data from similar compounds are provided below.

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Carboxylic Acid) |

| 155.0 | C-2 (Aromatic) |

| 153.0 | C-4 (Aromatic) |

| 145.0 | C-β (Vinylic) |

| 142.0 | C-3 (Aromatic) |

| 125.0 | C-1 (Aromatic) |

| 118.0 | C-α (Vinylic) |

| 110.0 | C-6 (Aromatic) |

| 108.0 | C-5 (Aromatic) |

| 61.5 | OCH₃ |

| 61.0 | OCH₃ |

| 56.0 | OCH₃ |

Conclusion

This technical guide provides a comprehensive framework for the isolation and characterization of this compound from its natural source, Cinnamomum cassia. The detailed experimental protocol, coupled with expected quantitative data and spectroscopic information, serves as a valuable resource for researchers in natural product chemistry and drug development. The provided workflow and data will facilitate the procurement of this compound for further investigation into its biological and pharmacological properties. Future research should focus on optimizing the isolation yield and exploring other potential natural sources of this promising phenylpropanoid.

References

Biosynthesis of trans-2,3,4-Trimethoxycinnamic Acid in Cinnamomum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamomum species, a rich source of diverse bioactive compounds, are known to produce a variety of phenylpropanoids, including the promising therapeutic agent, trans-2,3,4-Trimethoxycinnamic acid. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this polymethoxylated cinnamic acid derivative. While the general phenylpropanoid pathway is well-characterized in Cinnamomum, the precise enzymatic steps leading to this compound are yet to be fully elucidated. This document synthesizes current knowledge from transcriptomic and metabolomic studies of Cinnamomum cassia to propose a putative biosynthetic route. Furthermore, it offers detailed, adaptable experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this pathway. This guide aims to serve as a foundational resource for researchers seeking to unravel the complete biosynthesis of this compound, a crucial step for its potential biotechnological production and therapeutic development.

Introduction

The genus Cinnamomum has a long history of use in traditional medicine and as a spice, owing to its rich chemical diversity. Among the plethora of secondary metabolites, phenylpropanoids constitute a major class of bioactive compounds. This compound, a natural derivative of cinnamic acid isolated from the bark of Chinese cinnamon (Cinnamomum cassia), has garnered significant interest for its pharmacological properties. Understanding its biosynthesis is paramount for optimizing its production through metabolic engineering and for the development of novel therapeutics. This guide provides an in-depth exploration of the core biosynthetic pathway, supported by experimental methodologies and visual representations of the involved processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which converts L-phenylalanine into cinnamic acid and its derivatives. Transcriptome analyses of Cinnamomum cassia have identified the genes encoding the key enzymes of this initial pathway, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

The subsequent steps leading to the 2,3,4-trimethoxy substitution pattern are currently hypothesized based on the known activities of hydroxylases and O-methyltransferases (OMTs) in plant secondary metabolism. Integrated metabolomic and transcriptomic analyses in Cinnamomum cassia have revealed the presence and expression of Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT) genes, suggesting their role in the methylation of hydroxylated cinnamic acid intermediates.

The proposed pathway likely involves a series of sequential hydroxylation and O-methylation reactions on the cinnamic acid core. The exact order of these reactions and the specific enzymes involved in Cinnamomum are yet to be experimentally validated. Below is a putative pathway leading to this compound.

An In-depth Technical Guide to trans-2,3,4-Trimethoxycinnamic Acid: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,3,4-Trimethoxycinnamic acid is a phenylpropanoid derivative with documented biological activities, including the inhibition of quorum sensing in pathogenic bacteria. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and an exploration of its mechanism of action as a quorum sensing inhibitor. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.

Identification and General Properties

| Property | Value | Reference |

| Chemical Name | (2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 33130-03-9 | [2] |

| Molecular Formula | C₁₂H₁₄O₅ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | Powder | [3] |

| Storage Temperature | 2-8°C, protected from air and light | [4] |

Quantitative Physicochemical Data

| Property | Value | Notes | Reference |

| Melting Point | 170-175 °C | [5] | |

| Boiling Point | Not experimentally determined | ||

| pKa (strongest acidic) | 3.72 | Predicted | [1] |

| Water Solubility | 0.22 g/L | Predicted | [1] |

| Solubility in Organic Solvents | Soluble | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory conditions.

Synthesis via Knoevenagel Condensation

A common method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation.[6]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve 2,3,4-Trimethoxybenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in 5 mL of pyridine.

-

Add piperidine (0.15 mL) to the reaction mixture.

-

Reflux the mixture at 70°C for 5 hours.

-

After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.

-

Collect the resulting solid precipitate by suction filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard ¹H pulse sequence.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.[7]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Standard ¹³C pulse sequence with proton decoupling.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[8]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and identify characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (ether).[10]

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid or ammonium (B1175870) acetate to promote ionization.[11]

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Parameters:

-

Ionization Mode: Positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.[12]

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and gain structural information.[13]

Biological Activity: Quorum Sensing Inhibition

This compound has been identified as a competitive inhibitor of the TraR protein in Escherichia coli, thereby disrupting quorum sensing (QS) and mitigating virulence factors such as toxin production and biofilm formation.[14]

Mechanism of Action

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactone (AHL) signaling molecules and their cognate LuxR-type transcriptional regulators. In the case of the F plasmid in E. coli, the TraR protein is a LuxR homolog.

The proposed mechanism of action for this compound is as follows:

-

Competitive Binding: The compound structurally mimics the natural AHL signaling molecule, 3-oxo-C8-HSL.

-

TraR Inhibition: It binds to the ligand-binding pocket of the TraR protein, preventing the binding of the native AHL.[14]

-

Transcriptional Repression: This inhibition prevents the conformational changes in TraR necessary for its dimerization and subsequent binding to target DNA sequences (tra boxes).

-

Downregulation of Virulence Genes: As a result, the transcription of genes regulated by TraR, which are involved in plasmid transfer, biofilm formation, and toxin production, is downregulated.

Experimental Workflow for Assessing Quorum Sensing Inhibition

The following workflow outlines a series of experiments to validate the anti-quorum sensing activity of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-infective agents that target bacterial virulence rather than viability, potentially reducing the selective pressure for resistance development. This technical guide provides foundational data and methodologies to facilitate further investigation into its physicochemical properties, biological activities, and therapeutic potential. The detailed protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development.

References

- 1. foodb.ca [foodb.ca]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 33130-03-9 [m.chemicalbook.com]

- 4. This compound | 33130-03-9 - Coompo [coompo.com]

- 5. This compound, 99%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. rsc.org [rsc.org]

- 7. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. amherst.edu [amherst.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. This compound | Natural product | TargetMol [targetmol.com]

Spectroscopic Profile of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2,3,4-Trimethoxycinnamic acid, a significant derivative of cinnamic acid. The information presented herein is essential for its unambiguous identification, characterization, and application in research and development, particularly in the fields of medicinal chemistry and material science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Molecular Structure and Properties

This compound (C₁₂H₁₄O₅) has a molecular weight of 238.24 g/mol . Its structure, featuring a trans-alkene moiety and a trimethoxy-substituted benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-α | ~6.4 | d | ~16.0 | Vinylic Proton |

| H-β | ~7.8 | d | ~16.0 | Vinylic Proton |

| Ar-H | 6.8 - 7.5 | m | - | Aromatic Protons |

| OCH₃ | 3.8 - 4.0 | s | - | Methoxyl Protons |

| COOH | >10 | br s | - | Carboxylic Acid Proton |

| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |

| C=O | ~172 | Carboxylic Acid Carbonyl |

| C-β | ~145 | Vinylic Carbon |

| C-α | ~118 | Vinylic Carbon |

| Ar-C (Substituted) | 140 - 160 | Aromatic Carbons (C-O) |

| Ar-CH | 105 - 130 | Aromatic Carbons (C-H) |

| OCH₃ | 55 - 62 | Methoxyl Carbons |

Table 2: Infrared (IR) Spectroscopic Data

The NIST WebBook provides access to the gas-phase IR spectrum of 2,3,4-Trimethoxycinnamic acid.[1][2] Key absorption bands are summarized below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | ~3570 | Broad |

| C-H stretch (Aromatic) | ~3000-3100 | Medium |

| C-H stretch (Aliphatic) | ~2800-3000 | Medium |

| C=O stretch (Carboxylic Acid) | ~1760 | Strong |

| C=C stretch (Alkene) | ~1630 | Medium |

| C=C stretch (Aromatic) | ~1450-1600 | Medium-Strong |

| C-O stretch (Ethers) | ~1000-1300 | Strong |

Table 3: Mass Spectrometry (MS) Data

The NIST WebBook provides the electron ionization (EI) mass spectrum for 2,3,4-Trimethoxycinnamic acid.[2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 238 | ~50 | [M]⁺ |

| 223 | ~100 | [M - CH₃]⁺ |

| 195 | ~40 | [M - COOH]⁺ |

| 177 | ~30 | [M - COOH - H₂O]⁺ |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could involve a direct insertion probe or dissolution in a solvent for techniques like electrospray ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy (e.g., a time-of-flight (TOF) or quadrupole mass analyzer).

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

Unveiling the Bioactivity of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,3,4-Trimethoxycinnamic acid, a derivative of cinnamic acid, is a methoxy-substituted phenylpropanoid. While research on its intrinsic biological activities is still emerging, its primary role in the scientific literature is as a functional organic ligand in the synthesis of metal-organic frameworks (MOFs) with notable antibacterial properties. This technical guide provides a comprehensive overview of the currently understood biological activities related to this compound, with a focus on its application in antibacterial materials. Additionally, it touches upon other reported, yet less substantiated, biological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated processes to support further research and development.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds found throughout the plant kingdom, known for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. The substitution of methoxy (B1213986) groups on the phenyl ring can significantly modulate these properties. This compound is one such derivative, though it has been studied less extensively than its isomers, such as 3,4,5-trimethoxycinnamic acid.

The principal area of investigation for this compound has been its use as a building block in coordination polymers. Its carboxylic acid functional group readily coordinates with metal ions, forming stable, porous structures known as metal-organic frameworks. These MOFs can exhibit biological activities derived from the metal center, the organic ligand, or synergistic effects between the two.

Antibacterial Activity of a this compound-Based Metal-Organic Framework

The most significant body of research concerning the biological activity of this compound is in the context of a Cadmium(II) coordination polymer.

Synthesis of the Cd(II) Coordination Polymer

A one-dimensional coordination polymer, with the formula {[Cd(C₁₂H₁₃O₅)₂(4,4′-bpy)(H₂O)₂]}n (referred to as Cd-Tmca-bpy), was synthesized using this compound (HTmca) and 4,4′-Bipyridine (4,4′-bpy) as organic ligands with Cadmium(II) ions[1]. The structure consists of repeating units where the Cadmium(II) ion is coordinated with two deprotonated trans-2,3,4-Trimethoxycinnamate ligands, one 4,4′-bipyridine molecule, and two water molecules. These individual chains are further self-assembled into a three-dimensional supramolecular structure through hydrogen bonding.

Quantitative Antibacterial Efficacy

The Cd-Tmca-bpy complex has demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The efficacy was determined by measuring the zone of inhibition in agar (B569324) diffusion assays.

Table 1: Antibacterial Activity of the Cd-Tmca-bpy Complex

| Bacterial Strain | Type | Zone of Inhibition (mm) | Reference |

| Pseudomonas aeruginosa | Gram-negative | Significant inhibition halo | [1] |

| Staphylococcus aureus | Gram-positive | Significant inhibition halo | [1] |

Note: The precise diameters of the inhibition zones were not detailed in the available literature.

Experimental Protocols

2.3.1. Synthesis of the Cd-Tmca-bpy Complex

While the full detailed protocol from the primary literature is not publicly available, a general methodology for the synthesis of such coordination polymers involves the self-assembly of the metal salt and organic ligands in a suitable solvent system, often under hydrothermal or solvothermal conditions.

2.3.2. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

The antibacterial activity of the Cd-Tmca-bpy complex was evaluated using an agar diffusion method. A standardized microbial culture is uniformly spread on a sterile nutrient agar plate. Wells are then created in the agar, and a solution of the test compound is added to the wells. The plates are incubated under optimal conditions for bacterial growth. The antibacterial agent diffuses into the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is then measured to quantify the antibacterial activity.

Visualizing the Synthesis and Application Workflow

Figure 1: Workflow for the synthesis of the Cd-Tmca-bpy complex and its subsequent antibacterial evaluation.

Proposed Mechanism of Antibacterial Action

The antibacterial activity of metal-organic frameworks can arise from several mechanisms. In the case of the Cd-Tmca-bpy complex, the activity is likely due to the release of Cd(II) ions, which are known to be toxic to bacteria. These ions can disrupt bacterial cell membranes, interfere with essential enzymatic functions, and generate reactive oxygen species (ROS), leading to cell death. The organic ligands, including this compound, may also contribute to the overall antibacterial effect.

Figure 2: Conceptual diagram of the proposed antibacterial mechanism of the Cd-Tmca-bpy complex.

Other Reported Biological Activities (Requiring Further Substantiation)

Quorum Sensing Inhibition

Use in the Synthesis of P-selectin Inhibitors

A patent has described the use of this compound as a chemical intermediate in the synthesis of non-glycosidic, non-peptidic small molecules designed to act as P-selectin inhibitors. P-selectin is an adhesion molecule involved in the inflammatory response. While the synthesis of these potential inhibitors is outlined, no biological activity data for the final compounds was provided in the document.

Conclusion and Future Directions

The current body of scientific literature primarily highlights the utility of this compound as a versatile organic ligand in the construction of a Cadmium(II)-based metal-organic framework with significant antibacterial properties. This application opens avenues for the development of novel antimicrobial materials.

However, there is a clear need for further research to fully elucidate the biological potential of this compound as a standalone molecule. Key areas for future investigation include:

-

Quantitative analysis of the intrinsic antibacterial activity of this compound to determine its individual contribution to the effects observed in the MOF.

-

Validation and detailed characterization of the reported quorum sensing inhibitory activity. This would involve in-vitro binding assays, reporter gene assays, and quantification of biofilm and virulence factor inhibition.

-

Exploration of other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, which are common among other cinnamic acid derivatives.

A deeper understanding of the biological activity profile of this compound will be crucial for its potential development as a therapeutic agent or as a lead compound for the synthesis of more potent derivatives.

References

Unraveling the Molecular Mechanisms of trans-2,3,4-Trimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2,3,4-Trimethoxycinnamic acid, a phenylpropanoid derivative, has emerged as a molecule of interest within the broader class of cinnamic acids, which are recognized for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its closely related isomers, with a particular focus on the 3,4,5-trimethoxycinnamic acid (TMCA) derivatives due to the limited specific research on the 2,3,4-isomer. This document synthesizes available data on its molecular targets and cellular effects, presenting quantitative data in structured tables, detailing experimental protocols from key studies, and illustrating described signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of trimethoxycinnamic acids for therapeutic applications.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring aromatic compounds found in various plants, including Chinese cinnamon.[1] These compounds have garnered significant attention for their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5] The addition of methoxy (B1213986) groups to the phenyl ring of cinnamic acid can significantly modulate its pharmacokinetic and pharmacodynamic properties. While extensive research has been conducted on derivatives such as p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid (TMCA), specific data on the this compound isomer remains relatively scarce.[3][6] This guide aims to consolidate the available information on this compound and leverage the more extensive knowledge of its isomers to provide a comprehensive understanding of its potential mechanisms of action.

Known and Postulated Mechanisms of Action

The biological activities of trimethoxycinnamic acid derivatives are multifaceted, involving interactions with various cellular signaling pathways. The primary areas of investigation include their anti-cancer, anti-inflammatory, and neurological effects.

Anti-Cancer Activity

Derivatives of trimethoxycinnamic acid have demonstrated significant potential as anti-cancer agents, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.[7][8][9]

Several studies on cinnamic acid derivatives have shown their ability to induce programmed cell death in cancer cells. For instance, α-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to induce apoptosis in human breast cancer cells. This process is associated with an increase in the pro-apoptotic protein Bax and a subsequent increase in the Bax/Bcl-2 ratio.[9] Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, a related compound, triggers apoptosis through a mitochondria-dependent pathway, enhanced reactive oxygen species (ROS) generation, and activation of caspases.[10][11]

Cinnamic acid derivatives have been observed to inhibit cancer cell proliferation by inducing cell cycle arrest.[7][8] For example, certain chalcone (B49325) derivatives can induce G0/G1 phase arrest by downregulating the expression of cyclin D1 and CDK4.[10][12] This prevents the cell from transitioning from the G1 to the S phase of the cell cycle, thereby halting proliferation.

Anti-Inflammatory Effects

The anti-inflammatory properties of trimethoxycinnamic acid derivatives are another area of active research. These compounds can modulate inflammatory pathways, including the nuclear factor-κB (NF-κB) signaling pathway. For example, p-methoxycinnamic acid has been shown to suppress the nuclear translocation of the NF-κB p65 subunit and reduce the expression of inflammatory markers such as iNOS and COX-2 in a rat model of colon carcinogenesis.[13] Furthermore, 3,4,5-trihydroxycinnamic acid has demonstrated anti-inflammatory effects by inhibiting the activation of AKT, ERK, and NF-κB in stimulated human keratinocytes.[14]

Neurological and CNS Activities

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their effects on the central nervous system. They have been found to exhibit anxiolytic and potential antinarcotic properties, primarily through their interaction with serotonin (B10506) receptors, specifically the 5-HT(1A) receptor.[15][16] Agonistic activity at this receptor can lead to an elevation in the expression of phosphorylated ERK 1/2, a key component of intracellular signaling cascades.[15] Additionally, some trimethoxycinnamate derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in the management of neurodegenerative diseases like Alzheimer's.[5]

Antimicrobial Activity

This compound has been identified as a competitive inhibitor of the TraR protein, which is involved in bacterial quorum sensing. This inhibition disrupts the binding of the native ligand, 3-oxo-C8-HSL, leading to antitoxic and antibiofilm activity against Escherichia coli.[17]

Quantitative Data

The following tables summarize the available quantitative data for trimethoxycinnamic acid derivatives from various in vitro studies. Due to the limited data on the 2,3,4-isomer, data for the more extensively studied 3,4,5-isomer and other relevant derivatives are included for comparative purposes.

Table 1: In Vitro Anti-Cancer Activity of Trimethoxycinnamic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |

| Amide S14 (Piplartine derivative) | A549 (Lung) | Cytotoxicity | 3.94 µM | [2] |

| HCT116 (Colon) | 9.85 µM | [2] | ||

| MDA-MB-231 (Breast) | 6.07 µM | [2] | ||

| Hep3B (Liver) | 16.69 µM | [2] | ||

| Amide S15 | MDA-MB-231 (Breast) | Cytotoxicity | 6.6 µM | [2] |

| Amide S19 | U-937 (Leukemia) | Cytotoxicity | 9.7 µM | [2] |

| HeLa (Cervical) | 38.9 µM | [2] | ||

| Amide S20 | U-937 (Leukemia) | Cytotoxicity | 1.8 µM | [2] |

| HeLa (Cervical) | 2.1 µM | [2] | ||

| Ester S5 (Dihydroartemisinin ester) | A549 (Lung) | Cytotoxicity | 0.50 µM | [2] |

| MDA-MB-435s (Melanoma) | 5.33 µM | [2] | ||

| SGC-7901 (Gastric) | 11.82 µM | [2] | ||

| PC-3 (Prostate) | 17.22 µM | [2] | ||

| Ester S8 | MCF-7 (Breast) | Cytotoxicity | 6.4 µM | [2] |

| Hep 3B (Liver) | 23.2 µM | [2] | ||

| HT-29 (Colon) | 23.8 µM | [2] | ||

| A549 (Lung) | 36.7 µM | [2] |

Table 2: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [5] |

| Butyrylcholinesterase (BChE) | 32.46 | [5] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies to investigate the mechanism of action of trimethoxycinnamic acid derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

-

Methodology:

-

Human cancer cell lines (e.g., HeLa, K562, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the cinnamic acid derivatives for a specified period (e.g., 72 hours).

-

After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.[7][8]

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with the compounds.

-

Methodology:

-

Cancer cells are treated with the compound at its IC50 and 2xIC50 concentrations for a defined period (e.g., 48 hours).

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are then washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.[8]

-

Western Blot Analysis for Protein Expression

-

Objective: To determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with the compound and then lysed to extract total protein.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-ERK, NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the mechanism of action of trimethoxycinnamic acid derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Natural product | TargetMol [targetmol.com]

A Comprehensive Technical Guide to trans-2,3,4-Trimethoxycinnamic Acid: A Phenylpropanoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,3,4-Trimethoxycinnamic acid (t-TMCA) is a naturally occurring phenylpropanoid found in the bark of Chinese cinnamon (Cinnamomum cassia). As a derivative of cinnamic acid, t-TMCA belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of t-TMCA, focusing on its biochemical properties, synthesis, and reported biological activities, with a particular emphasis on its potential as an antimicrobial agent. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Phenylpropanoids and this compound

Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. They are characterized by a phenyl group attached to a three-carbon propane (B168953) chain. This structural motif is the basis for a wide array of secondary metabolites, including lignans, flavonoids, coumarins, and cinnamic acids. These compounds play crucial roles in plant physiology, from providing structural support to protecting against pathogens and UV radiation.

This compound is a specific phenylpropanoid that has garnered interest due to its biological activities. Its structure features a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 2, 3, and 4, and a trans-propenoic acid side chain. This substitution pattern influences its physicochemical properties and biological efficacy.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 33130-03-9 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, methanol, and ethanol (B145695) |

Synthesis of this compound

The synthesis of this compound can be achieved through classic organic reactions such as the Perkin or Knoevenagel condensation, starting from the corresponding benzaldehyde.

Synthesis of the Precursor: 2,3,4-Trimethoxybenzaldehyde (B140358)

A common route to 2,3,4-trimethoxybenzaldehyde involves the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).

Experimental Protocol: Methylation of 2,3,4-Trihydroxybenzaldehyde [1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,3,4-trihydroxybenzaldehyde in an appropriate solvent.

-

Addition of Reagents: Add dimethyl sulfate (B86663) as the alkylating agent and a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, along with a base like sodium hydroxide.

-

Reaction Conditions: Heat the mixture to reflux and maintain the reaction for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and perform a liquid-liquid extraction to isolate the organic phase.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure 2,3,4-trimethoxybenzaldehyde.[1]

Condensation Reactions to form t-TMCA

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.[2][3]

Experimental Protocol: Perkin Condensation

-

Reactants: A mixture of 2,3,4-trimethoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate (B1210297) is heated.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 180°C) for several hours.

-

Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

-

Purification: The product is isolated and purified by recrystallization.

The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[4]

Experimental Protocol: Knoevenagel Condensation

-

Reactants: 2,3,4-trimethoxybenzaldehyde is reacted with malonic acid.

-

Catalyst and Solvent: The reaction is typically catalyzed by a weak base like pyridine (B92270) or piperidine, often used in excess as the solvent.

-

Reaction Conditions: The mixture is heated to induce condensation and subsequent decarboxylation.

-

Work-up and Purification: The product is isolated by precipitation upon acidification and purified by recrystallization.

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, with its antimicrobial properties being of significant interest.

Antimicrobial Activity

t-TMCA has demonstrated notable antitoxic and antibiofilm activity against Escherichia coli.[5] This activity is attributed to its ability to competitively inhibit the binding of the quorum-sensing molecule 3-oxo-C8-HSL to its receptor protein, TraR.[5] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it is often crucial for virulence and biofilm formation. By interfering with this signaling pathway, t-TMCA can disrupt these pathogenic processes.

Table 1: Reported Biological Activities of this compound and Related Compounds

| Compound | Activity | Organism/Target | Quantitative Data | Reference(s) |

| This compound | Antitoxic and Antibiofilm | Escherichia coli | - | [5] |

| Competitive inhibition of 3-oxo-C8-HSL binding to TraR | TraR protein | - | [5] | |

| trans-Cinnamic Acid | Induction of fibroblast migration | Fibroblasts | - | [6] |

| p-Coumaric Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 128-256 µg/mL | [7] |

| Ferulic Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 512-1024 µg/mL | [7] |

| p-Methoxycinnamic Acid | Antibacterial | Colistin-resistant Acinetobacter baumannii | MIC: 128-512 µg/mL | [7] |

| 3,4,5-Trimethoxycinnamic acid derivatives | Antinarcotic, 5-HT₁A receptor agonism | Mice, Cortical neuronal cells | - | [8] |

| Cholinesterase inhibition | AChE, BChE | IC₅₀ (ester derivative): 32.46-46.18 µM | [9] | |

| Antitumor | Various cancer cell lines | IC₅₀ (ester derivatives): 0.03-212 µM | [10] | |

| Antiviral (SARS-CoV) | SARS-CoV | Minimal inhibitory concentration (ester derivative): 10 µM | [10] | |

| Anti-HBV | Hepatitis B Virus | CC₅₀ (ester derivative): 506.99 µM | [10] |

Note: Quantitative data for t-TMCA itself is limited in the reviewed literature. The table includes data for related cinnamic acid derivatives to provide context for potential activity ranges.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on its parent compound, trans-cinnamic acid, provide some insights. trans-Cinnamic acid has been shown to induce fibroblast migration through the activation of Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[6] It is plausible that t-TMCA may exert some of its biological effects through similar mechanisms.

Caption: Proposed signaling pathway for t-TMCA based on trans-cinnamic acid activity.

Experimental Protocols for Biological Evaluation

Evaluation of Antibiofilm Activity

The crystal violet assay is a common method to quantify biofilm formation.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Bacterial Culture: Grow a bacterial suspension of the test organism (e.g., E. coli) to a specific optical density in a suitable growth medium.

-

Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension to wells containing different concentrations of t-TMCA and a control without the compound. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

Washing: After incubation, gently remove the planktonic cells by washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).

-

Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for a set period (e.g., 15-30 minutes) to stain the adhered biofilm.

-

Destaining: Remove the excess crystal violet and wash the wells again. Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Caption: Workflow for the Crystal Violet antibiofilm assay.

Future Directions and Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the realm of antimicrobial agents. Its ability to interfere with bacterial quorum sensing highlights a valuable mechanism for combating bacterial virulence and biofilm formation.

Further research is warranted to:

-

Elucidate the full spectrum of its biological activities: Comprehensive screening against various microbial strains, cancer cell lines, and in models of inflammation is needed.

-

Determine quantitative efficacy: Establishing precise IC₅₀ and MIC values for its various activities is crucial for understanding its potency.

-

Investigate its mechanism of action in detail: Unraveling the specific molecular targets and signaling pathways affected by t-TMCA will provide a deeper understanding of its pharmacological effects.

-

Optimize its structure: Structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs.

References

- 1. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. scribd.com [scribd.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of trans-2,3,4-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-2,3,4-trimethoxycinnamic acid in various solvents. This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who require detailed solubility data and experimental methodologies.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring phenylpropanoid found in the bark of Chinese cinnamon.[1][2] This compound has garnered interest for its biological activities, including its role as a competitive inhibitor in bacterial quorum sensing systems.[3] Understanding its solubility is a critical first step in the development of formulations for research and potential therapeutic applications. This guide summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and illustrates a key biological pathway in which this compound is involved.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation possibilities. While extensive quantitative data for this compound is not widely published, this guide consolidates the available qualitative and predicted information.

Quantitative Solubility Data

A predicted aqueous solubility for this compound has been reported.

| Solvent | Solubility | Temperature (°C) | Method |

| Water | 0.22 g/L | Not Specified | Predicted (ALOGPS)[4] |

Qualitative Solubility Data

Qualitative assessments indicate that this compound is soluble in a range of common organic solvents.

| Solvent | Solubility |

| Chloroform | Soluble[5][6][7][8] |

| Dichloromethane | Soluble[5][6][7][8] |

| Ethyl Acetate | Soluble[5][6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble[5][6][7][8] |

| Acetone | Soluble[5][6][8] |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for any research or development endeavor. The following are detailed methodologies for key experiments that can be employed to determine the solubility of this compound.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9][10][11][12]

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flasks or vials with stoppers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Add an excess amount of solid this compound to a series of flasks or vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to each flask.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined empirically.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF).

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as gravimetric analysis or UV/Vis spectroscopy.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining the concentration of a solute in a saturated solution, particularly for non-volatile solutes.[1][2][5][13]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Saturated solution of this compound

-

Evaporating dish or watch glass

-

Analytical balance

-

Oven

Procedure:

-

Accurately weigh a clean and dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Re-weigh the dish containing the solution to determine the mass of the solution.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the melting point of the acid).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the solute is the final constant mass of the dish and residue minus the initial mass of the empty dish.

-

The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.

UV/Vis Spectroscopy

For aromatic compounds like this compound, UV/Vis spectroscopy offers a sensitive and rapid method for concentration determination.[14][15][16][17][18]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Apparatus and Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Saturated solution of this compound

-

Pure solvent for dilution

-

Volumetric flasks

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution across a range of UV wavelengths to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax. .

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Biological Activity and Signaling Pathway

This compound has been identified as an antagonist of bacterial quorum sensing. Specifically, it competitively inhibits the binding of the autoinducer N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) to the transcriptional regulator TraR in Escherichia coli.[3] This inhibition disrupts the quorum sensing signaling cascade, which can in turn affect processes like biofilm formation.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of this compound.

Quorum Sensing Inhibition by this compound

Caption: Inhibition of the TraR-mediated quorum sensing pathway by this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | Natural product | TargetMol [targetmol.com]

- 4. foodb.ca [foodb.ca]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. Signal-dependent DNA binding and functional domains of the quorum-sensing activator TraR as identified by repressor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement and correlation of the solubility of cinnamic acid in eight pure solvents at temperatures from (293.15 to 328.15)K [journal.buct.edu.cn]

- 8. This compound CAS#: 33130-03-9 [m.chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. aai.solutions [aai.solutions]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of trans-2,3,4-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of trans-2,3,4-Trimethoxycinnamic acid (CAS RN: 33130-03-9), a phenylpropanoid compound that can be isolated from the barks of Chinese cinnamon.[1] This document summarizes the available physical property data, outlines the experimental methodology for its determination, and presents a generalized synthetic workflow.

Core Physicochemical Data

The accurate determination of physical properties such as melting and boiling points is a fundamental prerequisite for the identification, purification, and formulation of active pharmaceutical ingredients and research compounds. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Melting Point | 172-174 °C | chem-supply.com |

| 170.0 to 175.0 °C | TCI America[2] | |

| Boiling Point | Not Available | FooDB |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following is a generalized experimental protocol for determining the melting point range of a solid organic compound, such as this compound, using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle or spatula for sample pulverization

-

Thermometer (calibrated)

-

The solid sample of this compound

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely powdered to ensure uniform packing and heat transfer.

-

Capillary Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Rapid Heating (Initial Determination): The sample is heated rapidly to obtain an approximate melting point range. This provides a target for a more precise measurement.

-

Slow Heating (Accurate Determination): A fresh sample is prepared and the apparatus is allowed to cool below the approximate melting point. The sample is then heated at a slow, controlled rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Synthesis Workflow

The synthesis of cinnamic acid derivatives often involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. The following diagram illustrates a generalized workflow for the synthesis of a substituted cinnamic acid, which is relevant to the production of compounds like this compound.

Caption: Generalized synthetic workflow for a substituted cinnamic acid.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of trans-2,3,4-Trimethoxycinnamic Acid

Introduction

trans-2,3,4-Trimethoxycinnamic acid is a derivative of cinnamic acid, a compound with known antitoxic and antibiofilm activities against various pathogens.[1] Accurate and precise quantification of this compound is essential for various research and development applications, including pharmacokinetic studies, quality control of raw materials, and formulation development. This application note details a robust HPLC method for the quantification of this compound.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous, acidified buffer, which ensures the analyte is in its non-ionized form for optimal retention and peak shape. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended based on methods for similar cinnamic acid derivatives.[2][3]

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 272 nm (based on cinnamic acid derivatives) |

| Run Time | 10 minutes |

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection. For biological matrices, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[3][4]

3. Method Validation Protocol

To ensure the reliability of the method, the following validation parameters should be assessed according to ICH guidelines:

-

Specificity: Analyze a blank sample (mobile phase) and a sample spiked with this compound to ensure no interfering peaks are present at the retention time of the analyte.

-

Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

-

Intermediate Precision (Inter-day precision): Analyze the same standard solution on three different days. The relative standard deviation (RSD) for both should be ≤ 2%.

-

-

Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (low, medium, and high). The recovery should be within 98-102%.

-